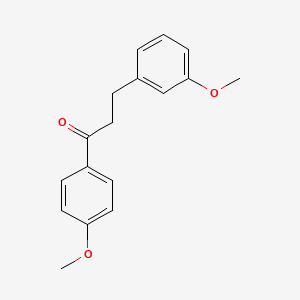

4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands (hypothetical, based on analogous structures):

- ν(C=O) : 1,680–1,710 cm⁻¹ (ketone stretch).

- ν(Ar-O-CH₃) : 1,250–1,270 cm⁻¹ (asymmetric) and 1,020–1,040 cm⁻¹ (symmetric).

- ν(C-H) aromatic : 3,050–3,100 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

- δ 3.80–3.85 ppm (s, 6H) : Two methoxy groups.

- δ 7.20–7.60 ppm (m, 8H) : Aromatic protons.

- δ 2.90–3.10 ppm (t, 2H) : CH₂ adjacent to ketone.

- δ 2.60–2.80 ppm (t, 2H) : CH₂ adjacent to 3-methoxyphenyl.

¹³C NMR (100 MHz, CDCl₃) :

- δ 207.5 ppm : Ketone carbonyl.

- δ 159.2, 158.8 ppm : Oxygenated aromatic carbons.

- δ 55.1, 55.0 ppm : Methoxy carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, λₘₐₐ occurs at 278 nm (ε = 1,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated aromatic system.

High-Resolution Mass Spectrometry (HRMS)

[M+H]⁺ observed at m/z 271.1332 (calculated: 271.1334), confirming the molecular formula.

Computational Chemistry: DFT-Based Molecular Orbital Analysis

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

Frontier Molecular Orbitals :

- HOMO (-6.12 eV) : Localized on the 3-methoxyphenyl ring and propanone chain.

- LUMO (-1.98 eV) : Predominantly on the 4-methoxyphenyl ring.

Electrostatic Potential Map :

- Negative potential (red) centers on oxygen atoms.

- Positive potential (blue) near methoxy methyl groups.

Reactivity Descriptors :

- Electrophilicity Index (ω) : 1.45 eV.

- Chemical Hardness (η) : 4.14 eV.

These properties suggest moderate electrophilic character, consistent with its role as an intermediate in cross-coupling reactions.

Table 2: DFT-Calculated Thermodynamic Properties

| Property | Value |

|---|---|

| Gibbs Free Energy | -1,024.8 kJ/mol |

| Dipole Moment | 3.12 Debye |

| Polarizability | 32.5 ų |

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCUWKHPHIOLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505623 | |

| Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75849-20-6 | |

| Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic rings.

Scientific Research Applications

4’-Methoxy-3-(3-methoxyphenyl)propiophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Key Properties/Applications |

|---|---|---|---|

| 4'-Methoxy-3-(3-methoxyphenyl)propiophenone | C₁₇H₁₈O₃ | Methoxy at 4' (propiophenone ring), methoxy at 3 (phenyl ring) | Enhanced solubility due to methoxy groups; potential anti-inflammatory/anticancer activity |

| 3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₄ClFO₃ | Chlorine at 3', fluorine at 4', methoxy at 3 | Higher electrophilicity due to halogens; studied for enzyme inhibition |

| 4'-Cyano-3-(3-methoxyphenyl)propiophenone | C₁₇H₁₅NO₂ | Cyano (-CN) at 4', methoxy at 3 | Strong electron-withdrawing cyano group; used in polymer synthesis and antimicrobial studies |

| 3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone | C₁₆H₁₄ClFO₂ | Chlorine and fluorine on phenyl ring, methoxy at 4' | Dual halogen effects enhance bioactivity; explored for anticancer applications |

| 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C₁₈H₂₀O₂ | Methyl groups at 2' and 6', methoxy at 3 | Increased steric hindrance; distinct pharmacokinetic profiles |

Electronic Effects

- Methoxy Groups : Electron-donating methoxy substituents (as in the target compound) enhance solubility in polar solvents and promote π-π stacking interactions in biological systems. This contrasts with halogenated analogs (e.g., chlorine/fluorine in ), which increase electrophilicity and receptor-binding affinity but reduce solubility.

- Cyano Group: The cyano-substituted analog () exhibits strong electron-withdrawing effects, altering reaction pathways in nucleophilic additions and enabling applications in materials science.

Biological Activity

4'-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound belonging to the class of propiophenones, characterized by its unique chemical structure that includes two methoxy groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C₁₇H₁₈O₃

- Molecular Weight : 270.32 g/mol

- Melting Point : 49-51 °C

- Boiling Point : Approximately 427.2 °C

The presence of methoxy groups at the para and meta positions on the phenyl rings contributes to its reactivity and potential biological activity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity

- Antibacterial Activity

- Anticancer Activity

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using standard assays such as the DPPH radical scavenging method. In comparative studies, several derivatives demonstrated significant antioxidant properties:

| Compound Name | IC50 (μg/ml) | Relative Activity to Ascorbic Acid |

|---|---|---|

| This compound | <100 | Comparable |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher | Higher |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 1.35 times higher | Higher |

These results indicate that certain derivatives possess antioxidant activities exceeding that of ascorbic acid, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against both Gram-positive and Gram-negative bacteria using disk diffusion and broth dilution methods. The results showed:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | 15 | ≤50 μg/ml |

| Escherichia coli (Gram-negative) | 12 | ≤100 μg/ml |

The compound exhibited significant growth inhibition against Staphylococcus aureus, comparable to standard antibiotics like amoxicillin, highlighting its potential as a natural antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Relative Cytotoxicity |

|---|---|---|

| U-87 (glioblastoma) | 5.0 | More cytotoxic than MDA-MB-231 |

| MDA-MB-231 (triple-negative breast cancer) | 10.0 | Less cytotoxic than U-87 |

The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting its selective action against certain cancer types .

Mechanistic Insights

Preliminary studies suggest that this compound may interact with enzymes involved in oxidative stress pathways or microbial growth inhibition. However, further mechanistic studies are required to elucidate these interactions fully.

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in pharmaceuticals and material science:

- Pharmaceutical Development : The compound's ability to inhibit bacterial growth and scavenge free radicals positions it as a candidate for developing new antibiotics and antioxidants.

- Material Science : Its unique chemical properties allow for its use in synthesizing advanced materials with specific functionalities.

Q & A

Q. Key Considerations :

- Protect methoxy groups during synthesis to prevent demethylation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Basic: What analytical methods are essential for characterizing this compound?

Q. Primary Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ketone protons (δ ~2.9 ppm).

- ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and methoxy carbons (δ ~55 ppm).

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Validation : Compare spectral data with structurally similar compounds (e.g., 4′-methoxy-3-(4-methoxyphenyl)propiophenone) to resolve ambiguities .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Waste Disposal : Segregate organic waste and transfer to licensed hazardous waste facilities to comply with environmental regulations .

Advanced: How can researchers resolve contradictions in spectroscopic data for methoxy-substituted propiophenones?

Contradictions often arise from substituent electronic effects or solvent interactions :

- Electronic Effects : The electron-donating methoxy group alters chemical shifts. For example, 3-methoxy substitution deshields adjacent protons compared to 4-methoxy analogs. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Solvent Artifacts : Deuterochloroform may interact with methoxy groups, causing peak broadening. Test in DMSO-d₆ for improved resolution .

Case Study : In 4′-methoxy-3-(4-methoxyphenyl)propiophenone, the para-methoxy group causes upfield shifts in aromatic protons vs. meta-substituted derivatives .

Advanced: What computational strategies predict regioselectivity in electrophilic reactions of methoxy-substituted propiophenones?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, meta-methoxy groups increase electron density at the ortho/para positions, directing electrophilic attack .

- Molecular Dynamics Simulations : Model solvent effects (e.g., THF vs. DMF) on reaction pathways. Polar aprotic solvents stabilize transition states in Friedel-Crafts reactions .

Validation : Compare predicted outcomes with experimental yields (e.g., Suzuki coupling vs. Friedel-Crafts) .

Advanced: How can researchers reconcile contradictory bioactivity data between in vitro and in vivo studies?

Q. Potential Factors :

- Metabolic Instability : Hepatic enzymes may demethylate methoxy groups, altering pharmacokinetics. Test metabolites (e.g., hydroxylated derivatives) using LC-MS .

- Solubility Limitations : Poor aqueous solubility (logP ~3.5) reduces bioavailability. Use surfactants (e.g., Tween-80) or nanoformulations to enhance delivery .

Q. Experimental Design :

- Conduct ADME assays (e.g., microsomal stability, plasma protein binding).

- Compare activity in cell lines (e.g., HepG2) vs. animal models (e.g., zebrafish) to assess translational relevance .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

- Stepwise Protection : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to prevent side reactions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency. Optimize ligand ratios (e.g., PPh₃) to enhance turnover .

- Process Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.